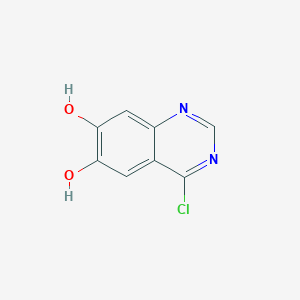

4-Chloroquinazoline-6,7-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinazoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-8-4-1-6(12)7(13)2-5(4)10-3-11-8/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQTWJOLTBKYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695040 | |

| Record name | 4-Chloro-6-hydroxyquinazolin-7(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145671-36-8 | |

| Record name | 4-Chloro-6-hydroxyquinazolin-7(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloroquinazoline-6,7-diol: A Versatile Building Block in Modern Drug Discovery

Introduction: The Quinazoline Scaffold and the Strategic Importance of 4-Chloroquinazoline-6,7-diol

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] Within this esteemed class of molecules, 4-Chloroquinazoline-6,7-diol emerges as a particularly valuable synthetic intermediate. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: the highly reactive 4-chloro substituent, which is primed for nucleophilic aromatic substitution (SNAr), and the catechol moiety at the 6 and 7-positions, offering a handle for further derivatization or interaction with biological targets.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Chloroquinazoline-6,7-diol, with a focus on its utility for researchers and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. While comprehensive experimental data for 4-Chloroquinazoline-6,7-diol is not extensively reported in the literature, a profile can be constructed from supplier data and by analogy to closely related compounds.

Table 1: Physicochemical Properties of 4-Chloroquinazoline-6,7-diol

| Property | Value | Source |

| CAS Number | 1145671-36-8 | [5][6][7] |

| Molecular Formula | C₈H₅ClN₂O₂ | [5][6][7] |

| Molecular Weight | 196.59 g/mol | [6][8] |

| Appearance | Yellow to brown solid | [9] |

| Purity | Typically ≥97% | [6] |

| Storage | Room temperature or 2-8°C, under inert atmosphere | [6] |

| Topological Polar Surface Area | 66.2 Ų | [8] |

| XLogP3 | 1.8 | [8] |

Spectroscopic Characterization (Predicted and Inferred)

-

¹H NMR: The spectrum would likely show two singlets in the aromatic region corresponding to the protons at the C5 and C8 positions of the quinazoline ring. Another singlet would be expected for the proton at the C2 position. The hydroxyl protons of the diol would appear as broad singlets, with their chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum would display signals for the eight unique carbon atoms of the quinazoline core. The carbons bearing the hydroxyl groups (C6 and C7) would be shifted downfield, and the carbon attached to the chlorine atom (C4) would also be readily identifiable.

-

IR Spectroscopy: The infrared spectrum would be characterized by O-H stretching vibrations from the diol moiety, likely appearing as a broad band. Aromatic C-H and C=C/C=N stretching bands would also be prominent.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Synthesis of 4-Chloroquinazoline-6,7-diol: A Plausible Synthetic Approach

A specific, peer-reviewed synthesis of 4-Chloroquinazoline-6,7-diol is not prominently documented. However, a robust synthetic strategy can be devised based on well-established methodologies for the preparation of analogous quinazoline derivatives.[14] The most logical approach involves the initial construction of the corresponding quinazolin-4-one, followed by chlorination.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-Chloroquinazoline-6,7-diol.

Step-by-Step Experimental Protocol (Hypothetical)

-

Quinazolin-4-one Formation: The synthesis would likely commence from a suitably protected 4,5-dihydroxy-2-aminobenzoic acid derivative. A common method for forming the quinazolinone ring is through condensation with formamide or formamidine acetate at elevated temperatures.[14] The hydroxyl groups would need to be protected, for example, as methoxy or benzyloxy ethers, to prevent unwanted side reactions.

-

Chlorination: The resulting 6,7-dialkoxyquinazolin-4-one would then undergo chlorination to introduce the reactive chloro group at the 4-position. This is typically achieved by refluxing the quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[14]

-

Deprotection: The final step would involve the deprotection of the hydroxyl groups. For instance, if methoxy groups are used as protecting groups, they can be cleaved using strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃) to yield the desired 4-Chloroquinazoline-6,7-diol.

Chemical Reactivity: A Tale of Two Functional Groups

The chemical reactivity of 4-Chloroquinazoline-6,7-diol is dominated by the interplay of its chloro and diol functionalities.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The chlorine atom at the C4 position of the quinazoline ring is highly activated towards nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This high reactivity makes it an excellent electrophilic partner for a wide range of nucleophiles, including amines, alcohols, and thiols.[15][16][17]

The reaction with amines to form 4-aminoquinazoline derivatives is particularly significant in medicinal chemistry, as the 4-anilinoquinazoline scaffold is a key feature of many kinase inhibitors.[4][18] The SNAr reaction at C4 is generally regioselective and proceeds under milder conditions compared to substitution at the C2 position.[17][19]

Caption: General mechanism of SNAr at the 4-position of the quinazoline ring.

Reactivity of the Catechol Moiety

The 6,7-diol (catechol) group offers additional opportunities for chemical modification.

-

Alkylation/Acylation: The hydroxyl groups can be readily alkylated or acylated to form ethers and esters, respectively. This can be used to modulate the solubility and pharmacokinetic properties of the final compound.

-

Oxidation: Catechols can be oxidized to the corresponding ortho-quinones.[20] This transformation can be relevant in the context of biological activity, as quinones are known to be reactive species.

-

Cyclization Reactions: Catechols can participate in various cyclization reactions to form other heterocyclic systems, such as benzoxazoles.[21]

-

Metal Chelation: The vicinal diol arrangement allows for the chelation of metal ions, a property that can be exploited in various applications.

Applications in Drug Discovery and Development

The unique structural features of 4-Chloroquinazoline-6,7-diol make it a highly sought-after building block in the design and synthesis of novel therapeutic agents.

Kinase Inhibitors for Cancer Therapy

The quinazoline scaffold is central to the design of numerous kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[4][22][23] The 4-anilinoquinazoline moiety is a well-established pharmacophore that binds to the ATP-binding site of the EGFR kinase domain. A recent study has specifically highlighted the potential of '4-aminoquinazoline-6,7-diol' derivatives as enhanced EGFR inhibitors for lung cancer therapy.[24] The catechol group can form additional hydrogen bonds with the receptor, potentially increasing binding affinity and selectivity.

A Key Component in Proteolysis Targeting Chimeras (PROTACs)

The emergence of PROTACs as a novel therapeutic modality has opened up new avenues for the application of versatile chemical building blocks.[25][26][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting the two.

4-Chloroquinazoline-6,7-diol is an ideal starting material for the synthesis of the target protein-binding ligand. The 4-chloro group allows for the attachment of the linker, while the catechol moiety can be derivatized to interact with the target protein. One of the commercial suppliers of this compound explicitly lists it under "Protein Degrader Building Blocks," underscoring its relevance in this field.[6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. 4-Chloroquinazoline-6,7-diol | C8H5ClN2O2 | CID 135742231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. molecularinfo.com [molecularinfo.com]

- 8. angenechemical.com [angenechemical.com]

- 9. 4-Chloroquinazoline-6,7-diol | 1145671-36-8 [amp.chemicalbook.com]

- 10. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-CHLORO-6-HYDROXYQUINAZOLINE(848438-50-6) 1H NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. acgpubs.org [acgpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. Copper-assisted oxidation of catechols into quinone derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04883F [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. biorxiv.org [biorxiv.org]

- 25. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 26. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 4-Chloroquinazoline-6,7-diol

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 4-Chloroquinazoline-6,7-diol, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Quinazoline derivatives are foundational components of several targeted cancer therapies, including gefitinib, erlotinib, and lapatinib, where they often serve as crucial intermediates.[1][2][3][4] The precise characterization of these molecules is paramount to ensure the integrity of the final active pharmaceutical ingredient (API). This document outlines a multi-technique analytical workflow, integrating Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We further discuss the definitive confirmation of the molecular structure through single-crystal X-ray crystallography. Each section explains the rationale behind the chosen analytical technique and provides a detailed, field-proven protocol for data acquisition and interpretation, designed for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[5] Its derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. 4-Chloroquinazoline derivatives, in particular, are pivotal intermediates in the synthesis of numerous tyrosine kinase inhibitors (TKIs).[3][6][7][8] The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains that modulate the compound's biological activity.

The subject of this guide, 4-Chloroquinazoline-6,7-diol, is a close analog of intermediates used in the synthesis of first-generation EGFR-TKIs like erlotinib.[5] The hydroxyl groups at the 6 and 7 positions offer sites for further functionalization, making this molecule a versatile building block for novel therapeutics. Given its importance, a robust and unequivocal method for its structure elucidation is essential.

A Multi-faceted Approach to Structure Elucidation

The confirmation of a chemical structure is not reliant on a single analytical technique but rather on the convergence of evidence from multiple orthogonal methods. Our approach to elucidating the structure of 4-Chloroquinazoline-6,7-diol follows a logical progression from establishing the molecular formula to mapping the intricate connectivity of the atoms and, finally, determining its three-dimensional arrangement.

Caption: Workflow for the structure elucidation of 4-Chloroquinazoline-6,7-diol.

Mass Spectrometry: Determining the Molecular Mass and Formula

Mass spectrometry is the initial and indispensable step in structure elucidation, providing the molecular weight of the compound and, with high-resolution instruments, its elemental composition.

Rationale and Expected Data

For 4-Chloroquinazoline-6,7-diol (C₈H₅ClN₂O₂), the presence of a chlorine atom is a key isotopic signature to observe. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M⁺).

Table 1: Predicted Mass Spectrometry Data for 4-Chloroquinazoline-6,7-diol

| Parameter | Predicted Value |

| Molecular Formula | C₈H₅ClN₂O₂ |

| Monoisotopic Mass | 196.00 g/mol |

| [M+H]⁺ (³⁵Cl) | m/z 197.01 |

| [M+H]⁺ (³⁷Cl) | m/z 199.01 |

| Isotopic Ratio (M:M+2) | ~3:1 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Interpretation:

-

Identify the molecular ion cluster and confirm the ~3:1 isotopic pattern for the presence of a single chlorine atom.

-

Utilize the accurate mass measurement of the monoisotopic peak to determine the elemental composition using the instrument's software.

-

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Rationale and Expected Data

For 4-Chloroquinazoline-6,7-diol, we expect to observe characteristic absorption bands for the O-H, C=N, C=C, and C-Cl bonds.

Table 2: Predicted FTIR Absorption Bands

| Functional Group | Bond Type | Predicted Wavenumber (cm⁻¹) |

| Phenolic Hydroxyl | O-H stretch | 3200-3500 (broad) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Imine/Aromatic | C=N / C=C stretch | 1500-1650 |

| Chloroalkene | C-Cl stretch | 600-800 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Interpretation: Correlate the observed absorption bands with the expected functional groups to confirm their presence in the molecule.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.

Rationale and Predicted Spectra

Based on the structure of 4-Chloroquinazoline-6,7-diol and data from the analogous compound 4-Chloro-6,7-dimethoxyquinazoline, we can predict the following NMR spectra.[10]

¹H NMR (400 MHz, DMSO-d₆): The two aromatic protons on the benzene ring (H-5 and H-8) are expected to appear as singlets due to the substitution pattern. The proton on the pyrimidine ring (H-2) will also be a singlet. The two hydroxyl protons will likely appear as broad singlets.

¹³C NMR (100 MHz, DMSO-d₆): Eight distinct carbon signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl groups.

Table 3: Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| 2 | ~8.9 (s, 1H) | ~155 |

| 4 | - | ~158 |

| 4a | - | ~110 |

| 5 | ~7.5 (s, 1H) | ~108 |

| 6 | - | ~150 |

| 7 | - | ~152 |

| 8 | ~7.3 (s, 1H) | ~105 |

| 8a | - | ~148 |

| 6-OH | ~10.0 (br s, 1H) | - |

| 7-OH | ~9.8 (br s, 1H) | - |

2D NMR (HSQC and HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will show direct one-bond correlations between protons and the carbons they are attached to. We expect to see cross-peaks for C-2/H-2, C-5/H-5, and C-8/H-8.[11][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals two- and three-bond correlations between protons and carbons, which is crucial for establishing the connectivity of the quinazoline ring system.[12] For example, we would expect to see correlations from H-2 to C-4 and C-8a, and from H-5 to C-4a, C-7, and C-6.

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Spectra Acquisition:

-

Acquire a standard gradient-selected HSQC experiment.

-

Acquire a standard gradient-selected HMBC experiment, optimized for a J-coupling of 8 Hz to observe both two- and three-bond correlations.

-

-

Data Processing and Interpretation:

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all proton and carbon signals based on their chemical shifts, multiplicities, and the correlations observed in the 2D spectra.

-

X-ray Crystallography: The Definitive Proof of Structure

While the combination of MS and NMR provides compelling evidence for the structure of 4-Chloroquinazoline-6,7-diol, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of its three-dimensional structure, including bond lengths, bond angles, and crystal packing.

Rationale

X-ray crystallography provides a detailed atomic-level map of the molecule in the solid state. This technique is particularly valuable for confirming the regiochemistry of substituents on the quinazoline ring, leaving no room for ambiguity.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and reflection intensities.

-

Solve the phase problem using direct methods or Patterson methods.

-

Build and refine the molecular model against the experimental data until convergence is reached.

-

-

Structure Validation and Interpretation:

-

Analyze the final structure for geometric parameters and potential hydrogen bonding interactions.

-

Generate a thermal ellipsoid plot (e.g., ORTEP) for visualization.

-

Conclusion

The structure elucidation of 4-Chloroquinazoline-6,7-diol is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the elemental composition, while FTIR spectroscopy provides a quick screen for key functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments, which map out the molecular framework and the connectivity of all atoms. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation of the structure. This rigorous, multi-faceted approach ensures the highest level of confidence in the identity and purity of this important synthetic intermediate, a critical requirement for its application in pharmaceutical research and development.

References

- Vertex AI Search. (2025). Gefitinib Synthesis: The Critical Role of CAS 199327-61-2 Intermediate.

- Vertex AI Search. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role.

- Vertex AI Search. (n.d.). Modified Synthesis of Erlotinib Hydrochloride - PMC - NIH.

- Vertex AI Search. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC - NIH.

- ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis.

- Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? - FAQ.

- Vertex AI Search. (2025). Gefitinib Synthesis: The Critical Role of CAS 199327-61-2 Intermediate.

- Benchchem. (2025). Unveiling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry of 4-Chloro-6,7-dimethoxyquinoline and Its Isomer.

- Creative BioMart. (n.d.). X-ray Crystallography.

- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.

- Vertex AI Search. (n.d.). The More the Better—Investigation of Polymethoxylated N-Carboranyl Quinazolines as Novel Hybrid Breast Cancer Resistance Protein Inhibitors - NIH.

- Benchchem. (2025). Spectroscopic and Signaling Profile of 4-Methyl Erlotinib: A Technical Overview.

- IUCr Journals. (2024). How to grow crystals for X-ray crystallography.

- ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate...

- AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination.

- Vertex AI Search. (n.d.). x Ray crystallography - PMC - PubMed Central - NIH.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ChemicalBook. (n.d.). 4-CHLORO-6-HYDROXYQUINAZOLINE(848438-50-6) 1H NMR spectrum.

- Vertex AI Search. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - NIH.

- Vertex AI Search. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC.

- Taylor & Francis. (n.d.). HSQC – Knowledge and References.

- Benchchem. (2025). Unveiling the Structure of an Erlotinib Impurity: A Technical Guide to the Lactam Formation.

- ResearchGate. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

- PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline.

- Google Patents. (n.d.). CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use.

- PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.

- Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.

- MedChemExpress. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | Synthetic Intermediate.

- RSC Publishing. (2018). Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS.

- Vertex AI Search. (2024). Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents - NIH.

- Epoch Labs. (n.d.). 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

- PubMed. (n.d.). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies.

- Vertex AI Search. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC - NIH.

- Epoch Labs. (n.d.). 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

- HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).

- Vertex AI Search. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH.

- MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.

- Magritek. (2025). q-HMBC for Sensitivity-Enhanced 29Si Quantitation.

- YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.

- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.

- ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide...

- ResearchGate. (n.d.). HSQC (left) and HMBC (right) 2D NMR spectra of MA‐SBO [Color figure can be viewed at wileyonlinelibrary.com].

Sources

- 1. Metabolite characterization of anti-cancer agent gefitinib in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS: in vitro phase I me ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06709K [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 14. How To [chem.rochester.edu]

- 15. journals.iucr.org [journals.iucr.org]

Introduction: The Privileged Quinazoline Scaffold in Modern Oncology

An In-Depth Technical Guide to 4-Chloroquinazoline-6,7-diol (CAS: 1145671-36-8): A Cornerstone Intermediate for Targeted Therapeutics

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, stands as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions with protein kinase active sites have made it a cornerstone of modern targeted cancer therapy.[1][2] Numerous drugs approved by the U.S. Food and Drug Administration (FDA), including gefitinib, erlotinib, and lapatinib, are built upon this core structure.[3] These agents primarily function by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or mutated in various malignancies, leading to uncontrolled cell proliferation and survival.[4][5]

Within this critical class of molecules, 4-Chloroquinazoline-6,7-diol emerges as a pivotal synthetic intermediate. Its strategic design incorporates two key features: a highly reactive chlorine atom at the C4 position, prime for nucleophilic displacement, and hydroxyl groups at the C6 and C7 positions, which are known to be crucial for anchoring within the ATP-binding pocket of kinases like EGFR.[4][6] This guide provides a comprehensive technical overview of 4-Chloroquinazoline-6,7-diol for researchers and drug development professionals, detailing its properties, synthesis, reactivity, and central role in the generation of potent kinase inhibitors.

Physicochemical and Structural Properties

4-Chloroquinazoline-6,7-diol is a heterocyclic organic compound whose utility is defined by its chemical characteristics. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 1145671-36-8 | [7][8] |

| Molecular Formula | C₈H₅ClN₂O₂ | [9][10] |

| Molecular Weight | 196.59 g/mol | [7][8] |

| Appearance | Yellow to brown solid | [11] |

| Purity | Typically ≥95-98% (commercial) | [9][11] |

| Topological Polar Surface Area | 66.2 Ų | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Canonical SMILES | C1=C(C=C2C(=C1O)C(=NC=N2)Cl)O | [10] |

The Quinazoline Core in Kinase Inhibition: Targeting the EGFR Pathway

The therapeutic efficacy of quinazoline derivatives in oncology is overwhelmingly linked to their ability to inhibit protein kinases, particularly EGFR.[12] Overexpression or activating mutations of EGFR lead to the persistent activation of downstream pro-survival signaling cascades, chiefly the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumorigenesis.[4][6]

Quinazoline-based inhibitors function as ATP mimetics, occupying the ATP-binding site in the catalytic domain of the EGFR kinase. The structure-activity relationship (SAR) for this class is well-established:

-

The quinazoline nitrogen (N1) acts as a hydrogen bond acceptor, typically interacting with a key methionine residue (Met793 in EGFR) in the hinge region of the kinase.[13]

-

An anilino group at the C4 position is critical for high-affinity binding, extending into a hydrophobic pocket of the active site.[14]

-

Substituents at the C6 and C7 positions provide additional interactions and modulate solubility and potency. The diol functionality of the topic compound, or its common synthetic precursor the dimethoxy group, are known to enhance binding affinity.[4][15]

The 4-chloro group on the title compound is not part of the final pharmacophore; rather, it is the essential reactive handle that allows for the facile introduction of the crucial C4-anilino side chain.

Canonical EGFR Signaling Pathway

The following diagram illustrates the principal signaling cascades downstream of EGFR that are targeted by quinazoline-based inhibitors.

Caption: EGFR signaling pathways leading to cell proliferation and survival.

Synthesis and Reactivity: A Step-by-Step Approach

4-Chloroquinazoline-6,7-diol is not typically synthesized directly in its diol form due to the reactivity of the free hydroxyl groups. The common and field-proven strategy involves a protected route, using methoxy groups, which are later cleaved to yield the final diol. This approach ensures higher yields and cleaner reactions.

Representative Synthetic Workflow

The diagram below outlines the logical flow from a substituted benzoic acid to the final reactive intermediate.

Caption: Representative workflow for the synthesis of 4-Chloroquinazoline-6,7-diol.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established syntheses of structurally analogous quinazolines.[15][16] Researchers must ensure all steps are conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

-

To a round-bottom flask equipped with a reflux condenser, add 2-amino-4,5-dimethoxybenzoic acid (1.0 eq).

-

Add an excess of formamide (approx. 10 volumes).

-

Heat the mixture to 160-180 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A precipitate will form.

-

Add water to the flask to fully precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.

-

Dry the solid under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one as a white to off-white solid.

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

-

Suspend 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂) (approx. 10-15 volumes).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.1 eq) dropwise.

-

Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. The suspension should become a clear solution.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

Azeotrope the residue with toluene (2x) to remove any remaining thionyl chloride.

-

The resulting crude solid is taken up in dichloromethane (DCM) and washed carefully with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 4-chloro-6,7-dimethoxyquinazoline.[16]

Step 3: Demethylation to 4-Chloroquinazoline-6,7-diol

-

Dissolve the 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add boron tribromide (BBr₃) (2.5-3.0 eq), typically as a 1M solution in DCM, dropwise over 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and methanol.

-

Stir for 1 hour, then concentrate the mixture under reduced pressure.

-

The resulting solid can be purified by recrystallization or column chromatography to yield the final product, 4-Chloroquinazoline-6,7-diol.

Application in the Synthesis of Bioactive EGFR Inhibitors

The primary utility of 4-Chloroquinazoline-6,7-diol is its role as an electrophile in nucleophilic aromatic substitution (SₙAr) reactions.[17] The electron-withdrawing nature of the quinazoline ring system activates the C4 position, allowing the chlorine atom to be readily displaced by nucleophiles, most notably substituted anilines, to forge the final inhibitors.[14]

Workflow for SₙAr Reaction

Caption: General workflow for synthesizing EGFR inhibitors.

Detailed Experimental Protocol (Representative)

-

In a round-bottom flask, suspend 4-Chloroquinazoline-6,7-diol (1.0 eq) in a suitable solvent such as isopropanol or n-butanol.

-

Add the desired substituted aniline (1.1 eq).

-

Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) for 4-12 hours.

-

Monitor the reaction by TLC. The formation of the product is often accompanied by the precipitation of its hydrochloride salt.

-

After completion, cool the reaction to room temperature.

-

Collect the precipitate by filtration.

-

Wash the solid with the reaction solvent and then with diethyl ether to remove any unreacted starting materials.

-

The product can be further purified by recrystallization or by converting it to the free base using a mild base (e.g., NaHCO₃) followed by chromatographic purification.

Biological Activity of Derived Compounds

While 4-Chloroquinazoline-6,7-diol is an intermediate, the biological potency of the final compounds it helps create is well-documented. The table below summarizes the activity of representative 4-anilinoquinazoline derivatives with 6,7-hydroxyl or 6,7-methoxy substitutions, demonstrating the therapeutic potential unlocked by this core.

| Compound Structure | Target Kinase | IC₅₀ Value | Cell Line (Antiproliferative GI₅₀) | Source |

| 6,7-dimethoxy-4-(3-ethynylphenylamino)quinazoline | EGFR | 5 nM | - | [3] |

| 6,7-dimethoxy-4-anilino derivative | c-Met | 0.030 µM | - | [15] |

| 2-chloro-4-(3-acetylphenylamino)-6,7-dimethoxyquinazoline | - | - | K-562 (Leukemia): 0.622 µM | [18] |

| '4-aminoquinazoline-6,7-diol' derivatives | EGFR | (Predicted High Affinity) | A431 (Lung Cancer): Predicted Vulnerability | [6] |

Conclusion

4-Chloroquinazoline-6,7-diol (CAS: 1145671-36-8) is more than a mere catalog chemical; it is a strategically designed building block that provides a direct and efficient route to a class of highly potent and clinically relevant kinase inhibitors. Its value lies in the combination of a reactive C4-chloro handle for facile SₙAr coupling and the C6, C7-diol pattern essential for high-affinity binding to targets like EGFR. For drug discovery teams in oncology, mastering the synthesis and application of this intermediate is a key step toward developing next-generation targeted therapeutics to combat cancer.

References

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Advances.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). MDPI.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021).

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). IntechOpen.

- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. (2023). Taylor & Francis Online.

- Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (2022). Research Journal of Pharmacy and Technology.

- Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). (2016). PubMed.

- Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. (2020).

- Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2011). PubMed.

- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Not available.

- 4-CHLOROQUINAZOLINE-6,7-DIOL | 1145671-36-8. (n.d.). AngeneChemical.

- 4-Chloroquinazoline-6,7-diol. (n.d.). AK Scientific, Inc..

- 4-chloroquinazoline-6, 7-diol, min 97%, 1 gram. (n.d.). CP Lab Safety.

- 4-Chloroquinazoline-6,7-diol. (n.d.). PubChem.

- 4-Chloroquinazoline-6,7-diol | 1145671-36-8. (n.d.). ChemicalBook.

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020).

- 4-Chloroquinazoline-6,7-diol | CAS 1145671-36-8. (n.d.). Benchchem.

- Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. (2015). Semantic Scholar.

- 4-Chloro-6,7-dimethoxyquinazoline synthesis. (n.d.). ChemicalBook.

- Quinazoline-4,7-diol: A Privileged Scaffold in Modern Medicinal Chemistry. (n.d.). Benchchem.

- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2020).

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.

- '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv.

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. angenechemical.com [angenechemical.com]

- 8. calpaclab.com [calpaclab.com]

- 9. aksci.com [aksci.com]

- 10. 4-Chloroquinazoline-6,7-diol | C8H5ClN2O2 | CID 135742231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Chloroquinazoline-6,7-diol|CAS 1145671-36-8 [benchchem.com]

- 12. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 4-Chloroquinazoline-6,7-diol and its Derivatives: A Scaffold for Targeted Therapeutics

Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry

The quinazoline framework, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its structural versatility allows for a wide array of substitutions, enabling the fine-tuning of pharmacological profiles for diverse therapeutic applications.[3] Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][4][5]

This guide focuses on a specific, highly promising derivative: 4-Chloroquinazoline-6,7-diol . The substitutions at the 6 and 7 positions are particularly significant, often conferring potent inhibitory activity against key enzymes in cellular signaling pathways, most notably protein kinases.[2][5] This document will provide an in-depth exploration of the synthesis, mechanism of action, and biological evaluation of this compound and its close analogs, offering valuable insights for researchers and professionals in drug discovery and development.

Core Mechanism of Action: Inhibition of the EGFR Signaling Pathway

A primary mechanism through which many quinazoline derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs).[1] Among these, the Epidermal Growth Factor Receptor (EGFR) is a prominent target.[5][6] EGFR plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6] In numerous cancers, its overexpression or mutation leads to aberrant signaling, driving tumor growth and metastasis.[6][7]

Derivatives of 4-aminoquinazoline-6,7-diol have been specifically investigated as potent EGFR inhibitors.[5][7] These compounds typically act as ATP-competitive inhibitors, binding to the catalytic site of the EGFR kinase domain. This binding event prevents the phosphorylation of downstream substrates, thereby blocking the activation of pro-oncogenic signaling cascades such as the RAS-RAF-MEK-ERK and AKT-PI3K-mTOR pathways.[7] The ultimate consequence of this inhibition is a halt in cell proliferation and an induction of apoptosis in cancer cells.

Caption: EGFR signaling pathway and point of inhibition.

Synthesis of 4-Chloroquinazoline Derivatives: A General Workflow

The synthesis of 4-chloroquinazoline derivatives is a well-established process in medicinal chemistry. 4-Chloro-6,7-dimethoxyquinazoline, a closely related analog, serves as a key intermediate in the synthesis of the EGFR inhibitor Gefitinib.[8] The synthesis of 4-chloroquinazoline-6,7-diol would likely follow a similar path, starting with a suitably substituted anthranilic acid.

The general synthetic route involves two key steps:

-

Cyclization: The initial step is the condensation of a substituted 2-aminobenzoic acid with a source of a single carbon, such as formamide, to form the quinazolinone ring system.[8][9]

-

Chlorination: The resulting quinazolin-4-one is then chlorinated, typically using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the 4-chloroquinazoline product.[8][10][11]

Caption: General synthesis of 4-chloroquinazoline-6,7-diol.

Biological Evaluation: Key Experimental Protocols

To ascertain the biological activity of novel quinazoline derivatives, a series of in vitro assays are essential. These protocols provide quantitative data on the compound's efficacy and selectivity.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[12][13]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.[12] Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity.[14] Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with solvent) and positive control (a known anticancer drug) wells.[14]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[14]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration.

Caption: Workflow for a typical MTT cell viability assay.

Protocol 2: Kinase Inhibition Assay (General Outline)

To directly measure the inhibitory effect of a compound on a specific kinase like EGFR, a biochemical kinase assay is performed.

Step-by-Step Methodology:

-

Assay Preparation: Add the purified kinase (e.g., EGFR) to the wells of a microplate.

-

Compound Addition: Add the test compound at various concentrations. Include a known inhibitor as a positive control and a vehicle control.[14]

-

Pre-incubation: Pre-incubate the enzyme with the compounds for a specified time to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., a synthetic peptide) and ATP.

-

Detection: After a set incubation period, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or fluorescence/luminescence-based assays that measure ATP consumption.

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC₅₀ value.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 4-anilinoquinazoline derivatives, which share a similar core structure, against various cancer cell lines. This data highlights the potential of this class of compounds.

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| DW-8 | HCT116 (Colon) | 8.50 | [15] |

| DW-8 | HT29 (Colon) | 5.80 | [15] |

| DW-8 | SW620 (Colon) | 6.15 | [15] |

| Compound 10b | HCT-116 (Colon) | 2.8 | [1] |

| Compound 10b | T98G (Glioblastoma) | 2.0 | [1] |

| 'abc1-4' (in-silico) | A549 (Lung) | ~7.1 - 8.0 | [7] |

| 'abc1-4' (in-silico) | A431 (Lung) | ~2.2 - 3.4 | [7] |

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring.[3] For instance, the presence of an aryl group at the C2 position and a halogen at the C6 position has been associated with increased antiproliferative action.[1] The 6,7-disubstituted pattern, particularly with methoxy or hydroxyl groups, is crucial for potent kinase inhibition.[2][5]

The 4-Chloroquinazoline-6,7-diol scaffold represents a promising starting point for the development of novel targeted therapies. The chlorine atom at the 4-position is a key reactive site, allowing for the facile introduction of various amine-containing side chains to generate libraries of 4-anilinoquinazoline derivatives.[1] This enables extensive exploration of the SAR to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Synthesis of diverse libraries: Generating a wide range of derivatives by modifying the substituent at the 4-position.

-

Broad-panel kinase screening: To identify other potential kinase targets and understand the selectivity profile.

-

In vivo efficacy studies: To evaluate the antitumor activity of lead compounds in animal models.

-

ADME/Tox profiling: To assess the drug-like properties and safety of the most promising candidates.

By leveraging the inherent potential of the 4-Chloroquinazoline-6,7-diol core, the scientific community can continue to develop innovative and effective treatments for cancer and other diseases driven by aberrant kinase activity.

References

- Benchchem. High-Throughput Screening of 4-(Methylthio)

- Nishimura, R. H. V., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.

- PrepChem.com. Synthesis of 4-chloroquinazoline.

- PubChem - NIH. 4-Chloroquinazoline-6,7-diol | C8H5ClN2O2 | CID 135742231.

- MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

- Guidechem. How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.

- Al-Ostath, A., et al. (2022).

- ChemicalBook. 4-Chloro-6,7-dimethoxyquinazoline synthesis.

- Benchchem. The Role of 4-Chloro-6,7-dimethoxyquinazoline in Modern Pharmaceutical Synthesis.

- Panja, S. K., & Saha, S. (2018). Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. Bentham Science Publisher.

- ResearchGate. Synthesis of 4-chloroquinazolines (C)

- Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. PMC - NIH.

- Al-Suhaimi, E. A., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)

- Wang, D. Z., et al. (2022).

- ResearchGate. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

- ResearchGate. (2020).

- Benchchem. Quinazoline-4,7-diol: A Privileged Scaffold in Modern Medicinal Chemistry.

- MDPI. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.

- Zhang, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.

- RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.

- ResearchGate. (2018).

- CP Lab Safety. 4-chloroquinazoline-6, 7-diol, min 97%, 1 gram.

- Benchchem.

- bioRxiv. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer.

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Page loading... [guidechem.com]

- 9. prepchem.com [prepchem.com]

- 10. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloroquinazoline-6,7-diol Derivatives and Analogs: A Privileged Scaffold in Kinase Inhibition

Abstract

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to form the foundation of numerous therapeutic agents.[1] Among its many variations, the 4-chloroquinazoline-6,7-diol scaffold serves as a critical intermediate for a class of potent kinase inhibitors that have revolutionized targeted cancer therapy. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications of 4-chloroquinazoline-6,7-diol derivatives and their analogs. We will delve into the causal reasoning behind experimental designs and present validated protocols for researchers, scientists, and drug development professionals.

The Quinazoline Scaffold: A Foundation for Targeted Therapy

Heterocyclic compounds are central to drug discovery, and the quinazoline framework—a fusion of a benzene and a pyrimidine ring—is particularly prominent.[2] Its rigid, planar structure provides an ideal anchor for orienting substituents to interact with high specificity and affinity within the ATP-binding pockets of various protein kinases.[3] The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]

The 4-chloroquinazoline moiety is a key reactive intermediate. The chlorine atom at the C4 position is a facile leaving group, readily displaced by nucleophiles such as amines. This allows for the systematic synthesis of libraries of 4-anilinoquinazoline derivatives, a class that includes several FDA-approved drugs.[5] The substitution pattern at the C6 and C7 positions is crucial for modulating potency and selectivity. While 6,7-dimethoxy substitution is common in many well-known inhibitors, the 6,7-diol functionality offers unique properties, including the potential for strong hydrogen bonding interactions with the target enzyme, which can significantly enhance binding affinity.

Synthesis of the Core Scaffold and Key Derivatives

The successful development of novel drug candidates hinges on robust and efficient synthetic methodologies. The following section outlines the key synthetic pathways to 4-chloroquinazoline-6,7-diol and its subsequent derivatization.

Synthesis of the 4-Chloroquinazoline-6,7-diol Intermediate

The synthesis of the 4-chloroquinazoline-6,7-diol core can be approached through several routes, most commonly involving the initial formation of the corresponding quinazolinone followed by chlorination. A prevalent strategy involves the regioselective demethylation of the readily available 6,7-dimethoxy-3H-quinazolin-4-one.[6]

Caption: Synthetic pathway to 4-chloroquinazoline-6,7-diol.

Experimental Protocol: Synthesis of 4-Chloroquinazoline-6,7-diol

Step 1: Demethylation of 6,7-Dimethoxyquinazolin-4(3H)-one

-

Suspend 6,7-dimethoxyquinazolin-4(3H)-one in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (typically 3-4 equivalents) to the cooled suspension with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.

-

The resulting precipitate, 6,7-dihydroxyquinazolin-4(3H)-one, is collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether), and dried under vacuum.

Step 2: Chlorination to 4-Chloroquinazoline-6,7-diol

-

Suspend the dried 6,7-dihydroxyquinazolin-4(3H)-one in a mixture of thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF).[2][6]

-

Heat the mixture to reflux (typically 80-110°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

-

After cooling to room temperature, carefully remove the excess chlorinating agent under reduced pressure.

-

The residue is then co-evaporated with an anhydrous solvent like toluene to remove any remaining traces of the chlorinating agent.

-

The resulting crude 4-chloroquinazoline-6,7-diol is typically a solid that can be purified by recrystallization or used directly in the next step. Due to the reactive nature of the hydroxyl groups, protection may be necessary for certain subsequent reactions.

Derivatization at the C4-Position: Synthesis of 4-Anilinoquinazoline-6,7-diols

The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward method for introducing a wide variety of substituents. The reaction with substituted anilines is the most common derivatization, yielding the biologically active 4-anilinoquinazoline scaffold.

Caption: General workflow for synthesizing 4-anilinoquinazoline derivatives.

Experimental Protocol: General Synthesis of a 4-Anilinoquinazoline-6,7-diol Derivative

-

Dissolve 4-chloroquinazoline-6,7-diol (1 equivalent) in a suitable solvent, such as isopropanol or n-butanol.

-

Add the desired substituted aniline (1-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically 80-120°C) and stir for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with the reaction solvent and then with a non-polar solvent like hexane or diethyl ether to remove impurities.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Mechanism of Action and Key Biological Targets

4-Anilinoquinazoline derivatives primarily exert their therapeutic effects by inhibiting protein tyrosine kinases (PTKs).[4] These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, differentiation, and survival.

ATP-Competitive Kinase Inhibition

The 4-anilinoquinazoline scaffold acts as an ATP-competitive inhibitor. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of substrate proteins.[7] This blockade of signal transduction can halt the uncontrolled cell proliferation characteristic of cancer. The quinazoline ring system typically forms a crucial hydrogen bond with a conserved methionine residue in the hinge region of the kinase domain, anchoring the inhibitor in the active site.[8]

Primary Targets: EGFR and VEGFR

Two of the most significant targets for this class of inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[9]

-

EGFR Signaling: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[10] Overexpression or activating mutations of EGFR are common in various cancers, leading to sustained proliferative signaling.[11]

-

VEGFR Signaling: VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Inhibition of VEGFR-2 blocks the pro-angiogenic signals, effectively starving the tumor of necessary nutrients and oxygen.[13]

The dual inhibition of both EGFR and VEGFR signaling pathways is a powerful strategy in cancer therapy, simultaneously targeting tumor cell proliferation and the blood supply that sustains it.[9]

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of 4-anilinoquinazoline derivatives are highly dependent on the nature and position of substituents on the core scaffold and the anilino ring.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one synthesis - chemicalbook [chemicalbook.com]

- 10. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]

The Quinazoline Scaffold: A Cornerstone for Targeted Cancer Therapy—A Technical Guide to the Mechanism of Action of 4-Chloroquinazoline-6,7-diol Derivatives

Introduction: The Quinazoline Moiety as a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundational for the development of potent and selective therapeutics. The quinazoline ring system is one such "privileged structure," particularly in the realm of oncology.[1][2] Its rigid, bicyclic nature provides an ideal scaffold for the strategic placement of functional groups that can interact with high affinity and specificity within the ATP-binding pockets of various protein kinases.[3] This has led to the successful development of several FDA-approved drugs that target key drivers of cancer cell growth and proliferation.

This technical guide will delve into the mechanism of action of compounds derived from the 4-Chloroquinazoline-6,7-diol core. It is critical to understand that 4-Chloroquinazoline-6,7-diol itself is not typically a biologically active agent but rather a crucial synthetic intermediate. The chlorine atom at the 4-position is a reactive leaving group, enabling nucleophilic substitution to create a diverse library of 4-substituted quinazoline derivatives.[1][3] The 6,7-diol (or dimethoxy) substitution pattern is a common feature in many potent kinase inhibitors, contributing to favorable interactions within the kinase active site.[3] This guide will, therefore, focus on the well-established mechanism of action of its derivatives, primarily as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

The Primary Target: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4][5] In many types of cancer, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, EGFR is overexpressed or harbors activating mutations. This leads to aberrant and uncontrolled downstream signaling, driving tumor growth and metastasis.[4][6][7]

The quinazoline scaffold has proven to be an exceptional starting point for the design of potent and selective EGFR inhibitors.[4][8] Marketed drugs such as Gefitinib and Erlotinib are prime examples of 4-anilinoquinazoline derivatives that have demonstrated significant clinical efficacy.[4][9]

Mechanism of Action: Competitive ATP Inhibition

Quinazoline-based inhibitors, including derivatives of 4-Chloroquinazoline-6,7-diol, function primarily as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. The ATP-binding pocket of EGFR is the active site where the terminal phosphate group of ATP is transferred to tyrosine residues on substrate proteins. By mimicking the binding of ATP, these inhibitors prevent this phosphotransfer reaction, thereby blocking the initiation of downstream signaling cascades.

The key interactions that confer high affinity and selectivity for the EGFR active site include:

-

Hinge-Binding: The quinazoline nitrogen at position 1 (N1) typically forms a crucial hydrogen bond with the "hinge" region of the kinase domain, specifically with the backbone nitrogen of a methionine residue (Met793 in EGFR). This interaction anchors the inhibitor in the active site.

-

Hydrophobic Interactions: The quinazoline ring and its substituents at the 4-position (often an aniline moiety) occupy a hydrophobic pocket within the active site, further stabilizing the inhibitor-kinase complex.

-

Gatekeeper Residue: The size and nature of the "gatekeeper" residue (Threonine 790 in wild-type EGFR) influence the accessibility of a deeper hydrophobic pocket. Quinazoline derivatives can be designed to exploit this feature to achieve selectivity over other kinases.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by quinazoline derivatives.

Caption: General workflow for an in vitro kinase inhibition assay.

Cellular Assays: Assessing Anti-proliferative Activity

While in vitro kinase assays confirm direct target engagement, cellular assays are crucial to determine if the compound can inhibit cell growth and proliferation in a more biologically relevant context.

Objective: To measure the cytotoxic or anti-proliferative effects of the quinazoline derivative on cancer cell lines that are dependent on EGFR signaling.

Methodology (MTT Assay):

-

Cell Culture:

-

Culture EGFR-dependent cancer cell lines (e.g., A549, A431) in appropriate media and conditions. [10]2. Cell Seeding:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the quinazoline derivative for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

-

Western Blot Analysis: Verifying Downstream Signaling Inhibition

To confirm that the observed anti-proliferative effects are indeed due to the inhibition of EGFR signaling, Western blot analysis is performed to examine the phosphorylation status of key downstream effector proteins.

Objective: To detect the inhibition of EGFR autophosphorylation and the phosphorylation of downstream signaling molecules like AKT and ERK.

Methodology:

-

Cell Treatment and Lysis:

-

Treat EGFR-dependent cells with the quinazoline derivative at various concentrations for a defined period.

-

Stimulate the cells with EGF to induce EGFR signaling.

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Compare the levels of phosphorylated proteins in treated cells to untreated controls. A potent inhibitor should show a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK, while the total protein levels remain unchanged.

-

Quantitative Data Summary

The inhibitory activity of quinazoline-based kinase inhibitors is typically reported as IC₅₀ values. The following table provides a representative comparison of the inhibitory activities of well-characterized quinazoline inhibitors against their primary targets.

| Compound (Derivative Class) | Primary Target(s) | IC₅₀ (nM) | Cell Line (GI₅₀/IC₅₀) |

| Gefitinib (4-Anilinoquinazoline) | EGFR | 2-37 | A549 (~7.9 µM) |

| Erlotinib (4-Anilinoquinazoline) | EGFR | 2 | NCI-H358 (~5 µM) |

| Afatinib (4-Anilinoquinazoline) | EGFR, HER2 | 0.5 (EGFR), 14 (HER2) | NCI-H1975 (~10 nM) |

| Lapatinib (4-Anilinoquinazoline) | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) | BT474 (~240 nM) |

Note: The specific IC₅₀ and GI₅₀/IC₅₀ values can vary depending on the assay conditions and cell lines used.

Conclusion

While 4-Chloroquinazoline-6,7-diol is a critical starting material, it is the diverse array of derivatives synthesized from this core that exhibit potent and clinically relevant biological activity. The primary mechanism of action for this class of compounds is the competitive inhibition of the EGFR tyrosine kinase, leading to the suppression of downstream signaling pathways that are crucial for cancer cell proliferation and survival. The experimental workflows detailed in this guide provide a robust framework for the characterization and validation of novel quinazoline-based kinase inhibitors, paving the way for the development of next-generation targeted cancer therapies.

References

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Google Scholar.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health.

- Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Bentham Science Publishers.

- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.

- Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Bentham Science Publishers.

- A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. (n.d.). Benchchem.

- Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. (2011). Springer Protocols.

- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.

- Therapeutic Targets for Quinazoline-4,7-diol Derivatives: A Technical Guide. (n.d.). Benchchem.

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Institutes of Health.

- '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv.

Sources

- 1. mdpi.com [mdpi.com]